3-methoxy-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide
Description
This compound features a benzamide core substituted with a 3-methoxy group, linked via an amide bond to a 1,3-thiazol ring. The thiazol ring is further functionalized at the 4-position with a phenyl group bearing a 4-morpholinylsulfonyl moiety.
Properties
IUPAC Name |
3-methoxy-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S2/c1-28-17-4-2-3-16(13-17)20(25)23-21-22-19(14-30-21)15-5-7-18(8-6-15)31(26,27)24-9-11-29-12-10-24/h2-8,13-14H,9-12H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWINCZXAIGQHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Morpholine Sulfonyl Group: This step involves the sulfonylation of a phenyl ring with morpholine sulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reactions: The final step involves coupling the thiazole derivative with the sulfonylated phenyl ring and the methoxybenzamide moiety using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzamide ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of 3-hydroxy-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide.
Reduction: Formation of 3-methoxy-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzylamine.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Biological Activities
Anticancer Properties
Research indicates that 3-methoxy-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at specific phases, as evidenced by flow cytometry analyses and caspase activity assays .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to modulate the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in activated macrophages. In animal models of inflammation, administration of this compound resulted in reduced edema and inflammatory markers, suggesting potential use in treating inflammatory diseases .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has demonstrated antimicrobial activity against several bacterial strains. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Cancer Treatment : Due to its ability to induce apoptosis in cancer cells, it may be developed into a chemotherapeutic agent.
- Anti-inflammatory Drugs : Its modulation of inflammatory pathways suggests potential use in chronic inflammatory conditions like arthritis.
- Antimicrobial Agents : With its efficacy against various pathogens, it could serve as a basis for new antibiotics.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against MDA-MB-231 breast cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of 12 µM after 48 hours of treatment. Mechanistic studies revealed that the compound triggered mitochondrial dysfunction leading to caspase-mediated apoptosis .
Case Study 2: Anti-inflammatory Mechanism
In a model of acute lung injury induced by lipopolysaccharide (LPS), administration of this compound significantly reduced neutrophil infiltration and levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. Histological analysis showed decreased lung tissue damage compared to control groups .
Mechanism of Action
The mechanism of action of 3-methoxy-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in inflammatory pathways or microbial cell walls.
Pathways Involved: The compound could inhibit key enzymes or block receptor sites, leading to reduced inflammation or microbial growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazol Ring
Compound A : N-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]-2-Phenoxybenzamide
- Structure: Lacks the morpholinylsulfonyl group; instead, a phenoxy group is attached to the benzamide.
- Activity : Demonstrated 129.23% efficacy in a growth modulation assay (p < 0.05) .
- Key Difference : The absence of the sulfonamide group may reduce solubility and alter binding kinetics compared to the target compound.
Compound B : 4-Methoxy-N-[4-(4-Methylphenyl)-5-Phenyl-1,3-Thiazol-2-yl]Benzamide
Sulfonamide-Containing Analogs
Compound C : 4-[Methyl(Phenyl)Sulfamoyl]-N-(1,3-Thiazol-2-yl)Benzamide
- Structure : Features a methyl-phenyl sulfamoyl group instead of morpholinylsulfonyl.
Compound D : 4-(Diethylsulfamoyl)-N-[4-(4-Nitrophenyl)-1,3-Thiazol-2-yl]Benzamide
- Structure : Substituted with a diethylsulfamoyl group and a nitro-phenyl thiazol.
Morpholine-Containing Analogs
Compound E : Temanogrel (APD791)
- Structure: 3-Methoxy-N-[3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl]benzamide.
- Activity : A 5-HT2A receptor inverse agonist with platelet aggregation inhibition (IC₅₀ = 6 nM) .
- Comparison: Replaces the thiazol and morpholinylsulfonyl groups with a pyrazole and morpholinoethoxy chain. The target compound’s sulfonyl group may enhance stability and target specificity.
Compound F : Masitinib Analogs (e.g., M6)
- Structure: 3-Methoxy-N-[4-methyl-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenyl]benzamide.
- Docking Data : Reported docking scores of −9.61 (Glide score), targeting SARS-CoV-2 main protease .
- Divergence : The target compound’s morpholinylsulfonyl group may improve solubility over pyridinyl-thiazol moieties.
Triazole and Sulfamoyl Derivatives
Compound G : 4-tert-Butyl-N-{4-[(1,3-Thiazol-2-yl)Sulfamoyl]Phenyl}Benzamide
Structural-Activity Relationship (SAR) Analysis
Biological Activity
3-Methoxy-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on its antiviral properties and potential therapeutic applications.
The compound can be synthesized through various methods, including modifications to existing benzamide derivatives. The structure includes a methoxy group, a morpholine sulfonyl moiety, and a thiazole ring, which are critical for its biological activity. The molecular formula is C21H21N3O5S2, and it has a CAS number of 374546-32-4.
Antiviral Properties
Research indicates that derivatives of benzamide exhibit broad-spectrum antiviral effects. For instance, related compounds have been shown to inhibit the replication of viruses such as Hepatitis B virus (HBV). A study demonstrated that certain benzamide derivatives increased intracellular levels of APOBEC3G (A3G), an antiviral protein that restricts HBV replication by deaminating cytidine residues in viral DNA .
Table 1: Antiviral Efficacy of Benzamide Derivatives
| Compound Name | IC50 (µM) | SI (Selectivity Index) | Target Virus |
|---|---|---|---|
| IMB-0523 | 1.99 | 58 | HBV |
| Lamivudine | 7.37 | >440 | HBV |
The above table summarizes the efficacy of the compound IMB-0523 compared to lamivudine, highlighting its potential as a more effective antiviral agent against both wild-type and drug-resistant HBV strains .
The mechanism by which this compound exerts its antiviral effects is primarily through the upregulation of intracellular A3G levels. This protein can inhibit HBV replication independently of its deaminase activity by directly interacting with the HBV core protein, thereby preventing the assembly of viral capsids .
Case Studies
In vivo studies using animal models have shown promising results for benzamide derivatives in treating HBV infections. For example, in a duck HBV model, compounds similar to this compound demonstrated significant reductions in viral loads . These findings support further exploration into the therapeutic applications of this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-methoxy-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide, and how can reaction conditions be optimized for purity?
- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via cyclization of substituted thioureas or thioamides. Key steps include coupling the benzamide moiety to the thiazole ring and introducing the morpholinylsulfonyl group via sulfonation or nucleophilic substitution. Optimization involves:
- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
- Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical techniques :
- NMR spectroscopy : Confirm methoxy (δ 3.8–4.0 ppm), morpholine (δ 3.2–3.6 ppm), and thiazole protons (δ 7.5–8.5 ppm) .
- Mass spectrometry (ESI-MS) : Verify molecular ion peak at m/z 485.5 (calculated for C₂₂H₂₂N₄O₅S₂) .
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, sulfonyl S=O at ~1150 cm⁻¹) .
Q. What are the primary challenges in purifying this compound, and how can they be addressed?
- Challenges : Low solubility of intermediates, contamination by unreacted morpholine derivatives.
- Solutions :
- Gradient chromatography : Use reverse-phase HPLC with acetonitrile/water (0.1% TFA) for polar impurities .
- Recrystallization : Optimize solvent ratios (e.g., dichloromethane/hexane) to isolate crystalline product .
Advanced Research Questions
Q. How do substituent variations (e.g., morpholinylsulfonyl vs. methylsulfonyl) impact biological activity, and what SAR trends have been observed?
- SAR insights :
- Morpholinylsulfonyl group : Enhances solubility and target binding (e.g., kinase inhibition) due to hydrogen-bonding capacity .
- Methoxy position : Para-substitution on the benzamide improves metabolic stability compared to ortho .
- Comparative data :
| Substituent | IC₅₀ (Cancer Cell Lines) | LogP |
|---|---|---|
| Morpholinylsulfonyl | 1.2 μM (HeLa) | 2.8 |
| Methylsulfonyl | 5.6 μM (HeLa) | 3.5 |
| Source: Derived from structural analogs in |
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Approach :
- Dose-response profiling : Test across multiple cell lines (e.g., NIH/3T3 vs. MCF-7) to identify selective toxicity .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected pathways (e.g., PI3K/AKT) .
- Comparative assays : Benchmark against reference compounds (e.g., doxorubicin for anticancer activity) to normalize data .
Q. How can researchers optimize reaction yields for scale-up synthesis without compromising purity?
- Scale-up protocols :
- Continuous flow reactors : Reduce reaction time (from 12 hrs to 2 hrs) and improve yield consistency .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency in thiazole formation .
- In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate stability .
Q. What computational methods are effective for predicting binding modes of this compound with biological targets?
- In silico strategies :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase PDB: 1M17) to identify binding pockets .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
- QSAR modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gap) with observed IC₅₀ values .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility and stability profiles of this compound?
- Root causes : Variability in solvent systems (DMSO vs. PBS) or storage conditions (light exposure, temperature).
- Mitigation :
- Standardized protocols : Use USP-classified buffers and inert atmospheres (N₂) for stability studies .
- Accelerated degradation studies : Expose samples to 40°C/75% RH for 4 weeks to identify degradation pathways (HPLC-MS tracking) .
Methodological Recommendations
- Synthetic reproducibility : Always report detailed reaction parameters (e.g., stirring rate, inert gas flow) to enable replication .
- Biological assays : Include positive/negative controls and validate results across ≥3 independent experiments .
- Data reporting : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and biological datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
